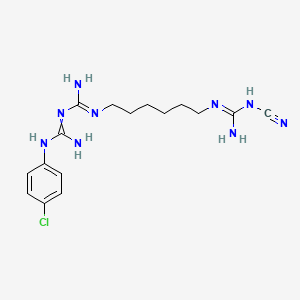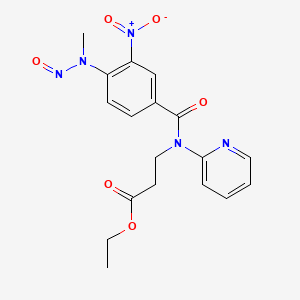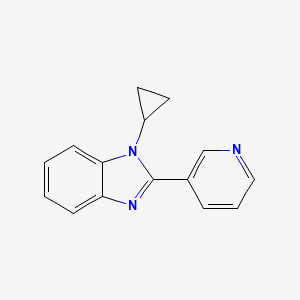![molecular formula C37H50O4Si2 B15354151 propan-2-yl (8E,10E)-12-[tert-butyl(diphenyl)silyl]oxy-5-hydroxy-15-trimethylsilylpentadeca-8,10-dien-6,14-diynoate](/img/structure/B15354151.png)
propan-2-yl (8E,10E)-12-[tert-butyl(diphenyl)silyl]oxy-5-hydroxy-15-trimethylsilylpentadeca-8,10-dien-6,14-diynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl (8E,10E)-12-[tert-butyl(diphenyl)silyl]oxy-5-hydroxy-15-trimethylsilylpentadeca-8,10-dien-6,14-diynoate is a useful research compound. Its molecular formula is C37H50O4Si2 and its molecular weight is 615.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of propan-2-yl (8E,10E)-12-[tert-butyl(diphenyl)silyl]oxy-5-hydroxy-15-trimethylsilylpentadeca-8,10-dien-6,14-diynoate typically involves multi-step procedures. Each step must be carefully controlled to ensure the correct stereochemistry and functional group protection. Reaction conditions often include the use of specific solvents, temperatures, and catalysts.
Industrial Production Methods: : Industrial production methods may involve the use of automated systems and large-scale reactors to optimize yield and efficiency. Techniques such as chromatography and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The hydroxyl group in the compound can undergo oxidation reactions to form carbonyl compounds.
Reduction: : Reduction reactions can convert carbonyl groups back to alcohols or alter alkene functionalities.
Substitution: : The tert-butyl(diphenyl)silyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Organolithium reagents, Grignard reagents.
Major Products Formed
Depending on the reaction, the major products can include aldehydes, ketones, or new silyl-protected molecules.
Scientific Research Applications: The compound has numerous applications across different research fields:
Chemistry
Used as a building block in organic synthesis.
Studied for its reactivity and stability under various conditions.
Biology
Investigated for potential interactions with biological macromolecules.
Used in studying enzyme catalysis and protein-ligand interactions.
Medicine
Explored for drug design and development.
May act as a precursor to bioactive compounds.
Industry
Utilized in the manufacture of specialty chemicals and materials.
Applications in developing advanced polymers and coatings.
Mechanism of Action: The mechanism by which propan-2-yl (8E,10E)-12-[tert-butyl(diphenyl)silyl]oxy-5-hydroxy-15-trimethylsilylpentadeca-8,10-dien-6,14-diynoate exerts its effects typically involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can alter biochemical pathways, leading to various physiological or chemical outcomes.
Comparison with Similar Compounds
Comparison
Compared to similar compounds, this one is unique due to its combination of silyl protection and multiple reactive sites.
Offers greater stability under harsh conditions and versatility in synthesis.
Similar Compounds
Other silyl-protected hydroxyl compounds.
Analogous molecules with similar alkene or alkyne functionalities.
Conclusion: Propan-2-yl (8E,10E)-12-[tert-butyl(diphenyl)silyl]oxy-5-hydroxy-15-trimethylsilylpentadeca-8,10-dien-6,14-diynoate stands out due to its complex structure and wide-ranging applications. From synthetic chemistry to potential medical uses, it represents a versatile and valuable tool for researchers and industry professionals alike.
Properties
Molecular Formula |
C37H50O4Si2 |
|---|---|
Molecular Weight |
615.0 g/mol |
IUPAC Name |
propan-2-yl (8E,10E)-12-[tert-butyl(diphenyl)silyl]oxy-5-hydroxy-15-trimethylsilylpentadeca-8,10-dien-6,14-diynoate |
InChI |
InChI=1S/C37H50O4Si2/c1-31(2)40-36(39)29-19-22-32(38)21-13-9-10-14-23-33(24-20-30-42(6,7)8)41-43(37(3,4)5,34-25-15-11-16-26-34)35-27-17-12-18-28-35/h9-12,14-18,23,25-28,31-33,38H,19,22,24,29H2,1-8H3/b10-9+,23-14+ |
InChI Key |
GJXVVOTUSRKIPM-XVBMEUPUSA-N |
Isomeric SMILES |
CC(C)OC(=O)CCCC(C#C/C=C/C=C/C(CC#C[Si](C)(C)C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)O |
Canonical SMILES |
CC(C)OC(=O)CCCC(C#CC=CC=CC(CC#C[Si](C)(C)C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


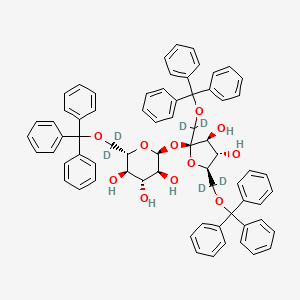

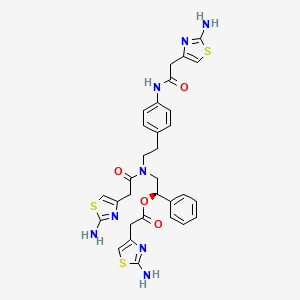
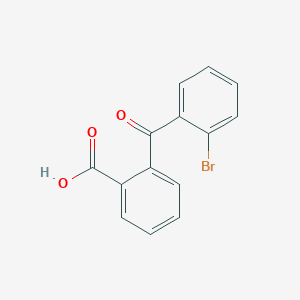

![N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine + N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)-1-propyl]-glycine (Mixture of Isomers)](/img/structure/B15354101.png)
![2,5-Dimethyl-9-(prop-2-yn-1-yloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B15354106.png)
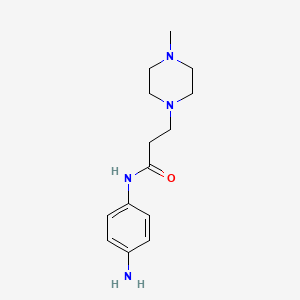
![4-[(3-Hydroxy-3-methylbutyl)sulfonyl]benzenesulfonamide](/img/structure/B15354117.png)
